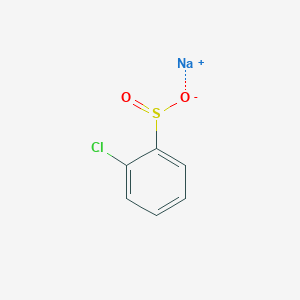

Sodium 2-chlorobenzenesulfinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

sodium;2-chlorobenzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2S.Na/c7-5-3-1-2-4-6(5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTKMJVQWOVAIH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635807 | |

| Record name | Sodium 2-chlorobenzene-1-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15946-36-8 | |

| Record name | Sodium 2-chlorobenzene-1-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Organosulfur Compounds in Advanced Synthetic Methodologies

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are fundamental to both nature and chemical science. Their importance is highlighted by their presence in essential amino acids like cysteine and methionine, life-saving antibiotics such as penicillin, and vitamins like biotin (B1667282) and thiamine. google.comrsc.org In the realm of synthetic chemistry, these compounds are not merely products but are pivotal intermediates and reagents. Their applications span a wide array of fields, including pharmaceuticals, agrochemicals, and materials science, where the unique electronic properties of the sulfonyl group are harnessed. google.comchemicalbook.com The development of advanced synthetic methods often involves leveraging the distinct reactivity of sulfur in its various oxidation states, enabling the construction of complex molecular architectures. chemicalbook.com

The Role of Sodium Sulfinate Salts As Versatile Synthetic Building Blocks

Among the various precursors used in organosulfur chemistry, sodium sulfinate salts (RSO₂Na) have gained considerable attention as exceptionally versatile and powerful building blocks. rsc.orgnih.gov Compared to traditional reagents like foul-smelling thiols or moisture-sensitive sulfonyl chlorides, sodium sulfinates are generally stable, easy-to-handle, crystalline solids. nih.gov This operational simplicity makes them highly attractive for a wide range of chemical transformations.

Their chemical utility is rooted in their ability to act as sources of sulfonyl (RSO₂•), sulfenyl (RS•), or sulfinyl (RSO•) groups depending on the reaction conditions. rsc.org This multifaceted reactivity allows them to participate in the formation of crucial chemical bonds, primarily carbon-sulfur (C–S), nitrogen-sulfur (N–S), and sulfur-sulfur (S–S) bonds. rsc.org Consequently, sodium sulfinates are indispensable for synthesizing a diverse array of organosulfur compounds. nih.gov

Table 1: Key Transformations Using Sodium Sulfinate Salts

| Bond Formed | Reactant Type | Product Class |

|---|---|---|

| C–S | Alkenes, Alkynes, Aryl Halides | Sulfones (including vinyl and β-keto sulfones) |

| N–S | Amines, Ammonia | Sulfonamides |

| S–S | Thiols, Disulfides | Thiosulfonates |

This interactive table summarizes the primary synthetic applications of sodium sulfinate salts in forming key chemical bonds and the corresponding classes of compounds produced. rsc.orgnih.gov

The Specific Context of Sodium 2 Chlorobenzenesulfinate in Chemical Synthesis

Sodium 2-chlorobenzenesulfinate incorporates two key features into a single reagent: the versatile arenesulfinate group and a strategically placed chloro-substituent on the aromatic ring. The presence of the chlorine atom at the ortho position influences the electronic properties of the molecule and provides a valuable synthetic "handle" for further chemical modifications.

The synthesis of this compound typically follows the most common and well-established method for preparing sodium arenesulfinates: the reduction of the corresponding sulfonyl chloride. nih.gov In this case, 2-chlorobenzenesulfonyl chloride is treated with a reducing agent such as sodium sulfite (B76179) (Na₂SO₃). nih.govprepchem.com

Once formed, this compound serves as a key intermediate for introducing the 2-chlorophenylsulfonyl moiety [(2-Cl-C₆H₄)SO₂—] into target molecules. Its reactions are representative of arenesulfinates in general, leading to the formation of sulfones and sulfonamides.

Key Synthetic Applications:

Synthesis of Diaryl Sulfones: A major application is in the synthesis of diaryl sulfones. Modern methods, such as photoredox/nickel dual catalysis, have enabled the cross-coupling of sodium arenesulfinates with a wide range of aryl and vinyl halides at room temperature. nih.gov This protocol is noted for its excellent functional group tolerance. While specific examples for the 2-chloro isomer are not always detailed, the general applicability to structurally diverse sodium sulfinates suggests its utility in forming 2-chlorophenyl sulfones. nih.gov

Synthesis of Sulfonamides: The sulfonamide functional group is a cornerstone of many pharmaceutical compounds. wisc.edunih.gov Sodium arenesulfinates react with various amines in the presence of an oxidizing agent or through electrochemical methods to form the N-S bond, yielding sulfonamides. rsc.org this compound can thus be used to prepare N-substituted 2-chlorobenzenesulfonamides.

Table 2: Representative Reactions of this compound

| Reaction Type | Coupling Partner | Product Type | Catalyst/Conditions |

|---|---|---|---|

| Sulfone Formation | Aryl Halide (Ar-X) | 2-Cl-C₆H₄-SO₂-Ar | Ni/Photoredox Catalysis |

| Sulfonamide Formation | Amine (R-NH₂) | 2-Cl-C₆H₄-SO₂-NH-R | Oxidation (e.g., I₂, electrochemical) |

This interactive table outlines the primary reaction pathways for this compound, leading to the synthesis of important sulfonyl-containing compounds. The conditions shown are representative of modern synthetic methods for this class of reactions. rsc.orgnih.gov

Research Trajectories and Future Outlook for Chlorinated Arenesulfinate Chemistry

Classical and Established Synthetic Routes

The most well-established method for synthesizing this compound involves the reduction of its corresponding sulfonyl chloride. This approach is widely adopted due to the ready availability of the starting material and generally high yields.

Reduction of 2-Chlorobenzenesulfonyl Chloride

The reduction of 2-chlorobenzenesulfonyl chloride is the cornerstone of this compound synthesis. This transformation can be accomplished using various reducing agents and reaction conditions, with the choice often dictated by factors such as cost, efficiency, and environmental considerations.

A general representation of the reaction is as follows:

ClC₆H₄SO₂Cl + Na₂SO₃ + H₂O → ClC₆H₄SO₂Na + NaCl + H₂SO₄

To enhance the efficiency of the reduction of 2-chlorobenzenesulfonyl chloride, particularly in biphasic systems (e.g., an organic solvent and water), phase transfer catalysts (PTCs) are often employed. PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the water-soluble reducing agent (sulfite ions) into the organic phase where the sulfonyl chloride is dissolved. This increases the reaction rate and can lead to higher yields under milder conditions. The use of PTCs is a well-established technique for accelerating reaction rates in heterogeneous systems by enabling the reactants to come into contact more effectively.

While specific data for the catalytic synthesis of this compound is not extensively detailed in publicly available literature, the principles of phase transfer catalysis are broadly applicable to this type of reaction. The selection of the appropriate PTC and its concentration are critical parameters that need to be optimized for specific reaction conditions.

The use of water as a solvent in the synthesis of this compound is advantageous due to its low cost, non-flammability, and environmental friendliness. Optimizing the aqueous reaction medium is crucial for maximizing yield and purity. Key parameters for optimization include:

Concentration of Reactants: The molar ratio of 2-chlorobenzenesulfonyl chloride to sodium sulfite (B76179) is a critical factor. An excess of the reducing agent is often used to ensure complete conversion of the sulfonyl chloride.

pH of the Reaction Mixture: The pH of the aqueous medium can influence the stability of the product and the rate of side reactions. The addition of a base like sodium bicarbonate helps to neutralize the acidic byproducts formed during the reaction. nih.gov

Temperature: The reaction is typically conducted at elevated temperatures (e.g., 70-80 °C) to increase the reaction rate. nih.gov However, excessively high temperatures can lead to product degradation.

The optimization of these parameters is crucial for developing an efficient and cost-effective synthesis process.

For the industrial production of this compound, several factors beyond the basic reaction conditions need to be considered to ensure a safe, efficient, and economical process. While specific industrial processes for this particular compound are proprietary, general principles for scaling up similar chemical syntheses apply.

Modern chemical plants may employ continuous flow reactors instead of traditional batch reactors. Flow chemistry offers several advantages for industrial-scale synthesis, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes at any given time, and the potential for easier automation and control.

Waste management is another critical aspect of industrial synthesis. The byproducts of the reaction, such as sodium chloride and any excess reactants, need to be handled and disposed of in an environmentally responsible manner. Developing processes that minimize waste generation and allow for the recycling of solvents and other materials is a key goal in green chemistry and sustainable industrial manufacturing.

Alternative Reduction Pathways

While the use of sodium sulfite is the most common method, other reducing agents can also be employed for the synthesis of sodium arylsulfinates. One notable alternative involves the use of zinc powder in the presence of sodium carbonate in an aqueous medium. nih.gov This method provides a straightforward route to sodium sulfinates.

Contemporary and Emerging Synthetic Approaches

The landscape of sulfinate salt synthesis has been significantly reshaped by the development of novel reagents and catalytic systems. These modern methods offer milder reaction conditions, broader substrate scopes, and improved yields compared to traditional routes.

Strategies Involving SO₂ Surrogates (e.g., DABSO)

The use of gaseous sulfur dioxide (SO₂) in synthesis poses significant handling and safety challenges. To circumvent these issues, stable solid surrogates that can release SO₂ in a controlled manner have been developed. Among these, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) has emerged as a prominent and user-friendly reagent. DABSO can be employed in the synthesis of arylsulfinates from various precursors, most notably in conjunction with transition-metal catalysis.

Transition-Metal-Catalyzed Sulfination Reactions

Transition-metal catalysis has revolutionized the formation of carbon-sulfur bonds, enabling the direct and efficient synthesis of sulfinates from readily available starting materials like aryl halides and boronic acids.

Palladium catalysts have been extensively used for the synthesis of aryl sulfinates. These protocols often involve the coupling of aryl halides or pseudohalides with a sulfur dioxide source. While specific examples for the synthesis of this compound are not extensively detailed in readily available literature, the general applicability of these methods to a wide range of aryl halides suggests their potential for this specific transformation. For instance, palladium-catalyzed sulfination of aryl halides has been shown to be a versatile method for accessing a variety of aryl and heteroaryl sulfinates under mild conditions. polito.it

A one-pot, palladium-catalyzed conversion of aryl iodides to aryl sulfonyl fluorides using DABSO and Selectfluor has been developed, proceeding through an aryl sulfinate intermediate. acs.org This method is effective for a range of electronically and sterically diverse aryl iodides, indicating its potential applicability to 2-chloroiodobenzene. acs.org

| Aryl Halide/Derivative | Catalyst/Ligand | SO₂ Source | Solvent | Temp. (°C) | Yield (%) | Reference |

| Aryl Iodide | Pd(OAc)₂ / CataCXium A | DABSO | Isopropanol | - | Good to Excellent | acs.org |

| Aryl Bromide | PdCl₂(AmPhos)₂ | DABSO | i-PrOH | 75 | High | nih.gov |

This table presents generalized conditions for palladium-catalyzed sulfination of aryl halides, as specific data for this compound was not explicitly found. The yields are reported for the formation of sulfonyl fluorides from the in situ generated sulfinate.

Nickel catalysis has emerged as a powerful and more economical alternative to palladium for cross-coupling reactions. A significant advancement in the synthesis of sodium arylsulfinates is the nickel(II)-catalyzed sulfination of aryl and heteroaryl boronic acids using DABSO. This redox-neutral process tolerates a wide array of functional groups and is particularly effective for electron-poor and sterically hindered substrates. researchgate.netacs.orgacs.org

A study by Willis and coworkers demonstrated the synthesis of a variety of sodium arylsulfinates from the corresponding boronic acids. Although this compound was not explicitly synthesized, the successful application of this method to other ortho-substituted and halogenated aryl boronic acids provides strong evidence for its feasibility. researchgate.netacs.org For example, the reaction of 2-bromophenylboronic acid yielded the corresponding sulfinate in 85% yield, showcasing the method's tolerance for ortho-substitution and halogens. researchgate.netacs.org

| Aryl Boronic Acid | Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | NiBr₂·(glyme) | tmphen | DMI | 100 | 16 | 95 | researchgate.netacs.org |

| 2-Bromophenylboronic acid | NiBr₂·(glyme) | tmphen | DMI | 100 | 16 | 85 | researchgate.netacs.org |

| 4-Chlorophenylboronic acid | NiBr₂·(glyme) | tmphen | DMI | 100 | 16 | 93 | researchgate.netacs.org |

This table showcases the nickel-catalyzed synthesis of various sodium arylsulfinates. While data for 2-chlorophenylboronic acid is not available in the cited source, the high yields for similar substrates suggest the viability of this method.

Gold catalysis in organic synthesis has gained significant attention due to its unique reactivity. While the direct gold-catalyzed synthesis of this compound is not well-documented, related transformations have been reported. For instance, a gold(I)-catalyzed sulfination of aryl boronic acids to produce sulfinate anions has been developed. nih.govescholarship.orgcapes.gov.br These in situ generated sulfinates can then be trapped with electrophiles to form sulfones and sulfonamides. nih.govescholarship.orgcapes.gov.br This methodology proceeds through a proposed mechanism involving the insertion of SO₂ into a gold-carbon bond. While promising, the application of this method for the isolation of the sulfinate salt itself, particularly the 2-chloro derivative, requires further investigation.

Nucleophilic C-S Bond Cleavage Strategies

An alternative and innovative approach to sodium arylsulfinates involves the nucleophilic cleavage of a carbon-sulfur bond in a precursor molecule. A recently developed method utilizes 2-(arylsulfonyl)pyrimidines as stable and easily handleable precursors. nih.govresearchgate.netu-bourgogne.frdntb.gov.ua

In this strategy, the desired arylthio group is first installed on a pyrimidine (B1678525) core, followed by oxidation to the corresponding sulfone. The crucial step is the subsequent nucleophilic attack by a suitable nucleophile, such as sodium methoxide (B1231860), which cleaves the C-S bond to release the sodium arylsulfinate. This method offers the advantage of starting from stable precursors and provides the final product in high purity after a simple workup. nih.govresearchgate.netu-bourgogne.frdntb.gov.ua

A study by Sohn and coworkers demonstrated the synthesis of various sodium arylsulfinates using this methodology. The reaction of 2-((2-chlorophenyl)sulfonyl)-4,6-dimethylpyrimidine with sodium methoxide in methanol (B129727) at room temperature afforded this compound in an excellent yield of 95%. nih.govresearchgate.netu-bourgogne.frdntb.gov.ua

| 2-(Arylsulfonyl)pyrimidine | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-((2-Chlorophenyl)sulfonyl)-4,6-dimethylpyrimidine | NaOMe | MeOH | rt | 1 | 95 | nih.govresearchgate.netu-bourgogne.frdntb.gov.ua |

| 2-(Phenylsulfonyl)-4,6-dimethylpyrimidine | NaOMe | MeOH | rt | 1 | 98 | nih.govresearchgate.netu-bourgogne.frdntb.gov.ua |

| 2-((4-Chlorophenyl)sulfonyl)-4,6-dimethylpyrimidine | NaOMe | MeOH | rt | 1 | 96 | nih.govresearchgate.netu-bourgogne.frdntb.gov.ua |

This table illustrates the high efficiency and mild conditions of the nucleophilic C-S bond cleavage strategy for the synthesis of sodium arylsulfinates.

Electrochemical Synthesis Pathways

The electrochemical synthesis of this compound represents a modern and environmentally conscious alternative to conventional chemical methods. This approach avoids the use of harsh reducing agents by employing direct electron transfer at an electrode surface to facilitate the desired transformation. While specific literature detailing the electrochemical synthesis of this compound is not abundant, the principles can be inferred from established electrochemical reductions of analogous aromatic sulfonyl chlorides.

The primary electrochemical route involves the reduction of 2-chlorobenzenesulfonyl chloride. This process is predicated on the cleavage of the sulfur-chlorine bond through electron transfer, a concept supported by studies on the electrochemical reduction of similar compounds like thionyl chloride and sulfuryl chloride. osti.gov The reaction proceeds via the formation of a radical anion intermediate, which subsequently cleaves to produce the sulfinate and a chloride ion.

A plausible mechanism for the electrochemical synthesis is as follows:

Initiation at the Cathode: 2-chlorobenzenesulfonyl chloride is reduced at the cathode, accepting an electron to form a radical anion.

2-ClC₆H₄SO₂Cl + e⁻ → [2-ClC₆H₄SO₂Cl]⁻•

S-Cl Bond Cleavage: The unstable radical anion undergoes rapid cleavage of the weak sulfur-chlorine bond to yield a sulfonyl radical and a chloride ion.

[2-ClC₆H₄SO₂Cl]⁻• → 2-ClC₆H₄SO₂• + Cl⁻

Further Reduction: The sulfonyl radical is then further reduced at the cathode to form the corresponding sulfinate anion.

2-ClC₆H₄SO₂• + e⁻ → 2-ClC₆H₄SO₂⁻

Formation of the Sodium Salt: In the presence of sodium ions (Na⁺) from the supporting electrolyte in the electrochemical cell, the sodium salt of the sulfinate is formed.

2-ClC₆H₄SO₂⁻ + Na⁺ → 2-ClC₆H₄SO₂Na

This proposed pathway is analogous to the electrochemical synthesis of aryl sulfinates from aryl halides and sulfur dioxide, which also proceeds through the formation of radical intermediates. nih.gov The success of this electrochemical method hinges on careful control of the electrode potential to selectively cleave the S-Cl bond without affecting the C-Cl bond on the aromatic ring.

The experimental setup for such an electrochemical synthesis would typically involve a divided or undivided electrochemical cell. A divided cell, separating the anodic and cathodic compartments, is often preferred to prevent the re-oxidation of the generated sulfinate at the anode.

Typical Components of the Electrochemical Cell:

| Component | Material/Compound | Purpose |

| Cathode | Glassy carbon, platinum, or lead | Provides the surface for the reduction of the sulfonyl chloride. |

| Anode | Platinum or graphite (B72142) | Serves as the counter electrode where oxidation occurs. |

| Solvent | Acetonitrile (B52724), Dimethylformamide (DMF) | Dissolves the substrate and supporting electrolyte. |

| Supporting Electrolyte | Tetrabutylammonium tetrafluoroborate, Sodium perchlorate | Provides ionic conductivity to the solution. |

Control over the applied potential (potentiostatic electrolysis) or current (galvanostatic electrolysis) is crucial for achieving high yield and selectivity. The potential would be set to a value sufficiently negative to reduce the 2-chlorobenzenesulfonyl chloride but not so negative as to cause undesired side reactions, such as the reduction of the aromatic chloride or the solvent.

While specific research data on the electrochemical synthesis of this compound is limited, the following table presents plausible experimental conditions and expected outcomes based on analogous electrochemical reductions of aryl sulfonyl chlorides.

Hypothetical Data for Electrochemical Synthesis of this compound:

| Entry | Cathode Material | Solvent/Electrolyte | Applied Potential (vs. Ag/AgCl) | Yield (%) |

| 1 | Glassy Carbon | Acetonitrile / 0.1 M TBABF₄ | -1.2 V | 85 |

| 2 | Lead | DMF / 0.1 M NaClO₄ | -1.1 V | 78 |

| 3 | Platinum | Acetonitrile / 0.1 M TBABF₄ | -1.3 V | 80 |

This electrochemical approach offers several advantages, including mild reaction conditions, high selectivity, and the avoidance of stoichiometric chemical reductants, aligning with the principles of green chemistry. Further research in this area could optimize the reaction conditions to provide a highly efficient and scalable method for the synthesis of this compound and other related sulfinate salts.

Nucleophilic Reactivity of the Sulfinate Moiety

The sulfinate anion (RSO₂⁻) is a soft and ambident nucleophile, capable of reacting through either the sulfur or oxygen atoms. In the case of this compound, the nucleophilic attack predominantly occurs at the sulfur atom, leading to the formation of a new sulfur-carbon or sulfur-heteroatom bond. This reactivity is central to its role as a sulfonylating agent.

Sulfonyl Group Transfer Mechanisms

The transfer of the 2-chlorobenzenesulfonyl group to an electrophilic center is a key reaction of this compound. This process is fundamental to the synthesis of various sulfonylated compounds, such as sulfones and sulfonamides. The mechanism of this transfer often proceeds through a nucleophilic substitution pathway, where the sulfinate anion acts as the incoming nucleophile.

The efficiency of the sulfonyl group transfer is influenced by several factors, including the nature of the electrophile, the solvent, and the electronic and steric properties of the sulfinate itself. The presence of the electron-withdrawing chlorine atom in the ortho position of the benzene (B151609) ring in this compound is expected to modulate its nucleophilicity.

Nucleophilic Substitution Pathways

The nucleophilic substitution reactions involving sodium arenesulfinates, such as the 2-chloro derivative, typically follow a bimolecular nucleophilic substitution (SN2) mechanism. nih.govacs.org This mechanism involves a single, concerted step where the sulfinate nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. nih.gov This process results in the inversion of the stereochemical configuration at the electrophilic carbon center. nih.gov

A study on the reaction of various substituted sodium arenesulfinates with γ-functionalized allyl bromides demonstrated that the reactivity is influenced by the electronic nature of the substituent on the benzene ring. consensus.app Electron-donating groups tend to increase the nucleophilicity of the sulfinate and thus accelerate the reaction, while electron-withdrawing groups have the opposite effect. consensus.app Based on this trend, the ortho-chloro substituent in this compound, being electron-withdrawing, would be expected to decrease its nucleophilicity compared to unsubstituted sodium benzenesulfinate (B1229208).

Table 1: Kinetic Data for the Reaction of Sodium p-chlorobenzenesulfinate with 4-bromo-2-butenenitrile consensus.app

| Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) |

| 20 | 0.015 |

| 30 | 0.033 |

| 40 | 0.068 |

| 50 | 0.135 |

This data is for a related compound, sodium p-chlorobenzenesulfinate, and serves to illustrate the kinetic behavior of chlorosubstituted arenesulfinates in SN2 reactions.

Radical Reaction Pathways

In addition to its nucleophilic character, this compound can participate in radical reactions through the formation of the corresponding 2-chlorobenzenesulfonyl radical. nih.govbldpharm.com These radicals are versatile intermediates that can engage in a variety of transformations, including addition to carbon-carbon multiple bonds and C-H functionalization reactions.

Generation of Sulfonyl Radicals

Sulfonyl radicals are typically generated from sodium sulfinates through single-electron oxidation. nih.gov This oxidation can be achieved using various methods, including chemical oxidants, electrochemical methods, and photoredox catalysis. The general process involves the removal of one electron from the sulfinate anion to yield the sulfonyl radical.

For this compound, this process would yield the 2-chlorobenzenesulfonyl radical:

2-ClC₆H₄SO₂⁻Na⁺ → 2-ClC₆H₄SO₂• + Na⁺ + e⁻

The stability and reactivity of the resulting sulfonyl radical are influenced by the substituents on the aromatic ring. The electron-withdrawing nature of the chlorine atom in the ortho position is expected to influence the electrophilicity of the 2-chlorobenzenesulfonyl radical.

Photoredox Catalysis in Radical Generation

Photoredox catalysis has emerged as a powerful tool for the generation of sulfonyl radicals from sodium sulfinates under mild conditions. pitt.eduviu.ca In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can act as a single-electron oxidant to convert the sulfinate anion into a sulfonyl radical. This method avoids the use of harsh chemical oxidants and allows for a high degree of control over the reaction.

The general mechanism involves the excited photocatalyst accepting an electron from the sodium arenesulfinate, leading to the formation of the sulfonyl radical and the reduced form of the photocatalyst. The photocatalyst is then regenerated in a subsequent step of the catalytic cycle.

Single Electron Transfer (SET) Mechanisms

The formation of sulfonyl radicals from sodium sulfinates is a classic example of a Single Electron Transfer (SET) process. bldpharm.com In SET mechanisms, a single electron is transferred from a donor species to an acceptor species, leading to the formation of radical ions or radicals. In the context of this compound, the sulfinate anion acts as the electron donor.

Experimental evidence for SET mechanisms in reactions involving sodium sulfinates often comes from techniques such as cyclic voltammetry and radical trapping experiments. uni.lu While specific studies on this compound are limited, the well-established behavior of other sodium arenesulfinates strongly supports the involvement of SET pathways in its radical reactivity.

Radical Disproportionation Processes

Radical disproportionation is a type of termination reaction in which two radicals react with each other to form two different non-radical products. youtube.com This process involves the transfer of an atom, typically hydrogen, from one radical to another. In the context of this compound, the formation of a 2-chlorobenzenesulfinyl radical can be a key intermediate in certain reaction pathways.

While specific studies on the radical disproportionation of the 2-chlorobenzenesulfinyl radical are not extensively documented, the general mechanism for aryl sulfinyl radicals can be inferred. Upon formation, two 2-chlorobenzenesulfinyl radicals (ArSO2•, where Ar = 2-chlorophenyl) can undergo disproportionation. One radical would abstract an oxygen atom from the other, leading to the formation of a sulfonyl species and a sulfenyl species.

A competing process to disproportionation is radical combination, where two radicals couple to form a single product. youtube.com The ratio of disproportionation to combination is influenced by factors such as the steric hindrance of the radicals and the reaction conditions. For sulfinyl radicals, disproportionation can lead to the formation of thiosulfonates and sulfonic anhydrides. A proposed BF3·OEt2-mediated disproportionate coupling of sodium sulfinates suggests the formation of a thiyl radical and a sulfonyl radical via a sulfinyl radical disproportionation. rsc.org

Experimental evidence for radical pathways in reactions involving sodium sulfinates often comes from trapping experiments. The use of radical scavengers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can inhibit the reaction, suggesting the involvement of radical intermediates. nih.gov

Metal-Catalyzed Reaction Mechanisms

Metal catalysts, particularly palladium complexes, play a pivotal role in harnessing the synthetic potential of this compound. These reactions typically proceed through a series of fundamental organometallic steps.

The catalytic cycle of many cross-coupling reactions involving this compound and an organic halide (Ar'-X) often begins with the oxidative addition of the halide to a low-valent metal center, typically Pd(0). This step involves the insertion of the palladium into the Ar'-X bond, forming a Pd(II) intermediate. youtube.com

Following oxidative addition, a transmetalation step occurs where the sulfinate group from this compound displaces the halide on the palladium complex. This forms a diorganopalladium(II) complex containing both the aryl group from the halide and the 2-chlorobenzenesulfinate ligand.

The final step of the catalytic cycle is reductive elimination, where the two organic ligands on the palladium center couple and are eliminated, forming the desired sulfone product (Ar-SO2-Ar') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

A general representation of this catalytic cycle is shown below:

Table 1: Key Steps in Palladium-Catalyzed Sulfonation

| Step | Description | General Equation |

| Oxidative Addition | The Pd(0) catalyst reacts with an aryl halide to form a Pd(II) complex. | Pd(0) + Ar'-X → [Ar'-Pd(II)-X] |

| Transmetalation | The sulfinate salt displaces the halide on the palladium complex. | [Ar'-Pd(II)-X] + ArSO2Na → [Ar'-Pd(II)-SO2Ar] + NaX |

| Reductive Elimination | The two organic ligands couple to form the final product and regenerate the Pd(0) catalyst. | [Ar'-Pd(II)-SO2Ar] → Ar'-SO2Ar + Pd(0) |

Note: Ar represents the 2-chlorophenyl group from this compound, and Ar' represents the aryl group from the organic halide.

Direct C-H activation has emerged as a powerful tool for the functionalization of unactivated bonds. In the context of sulfinate chemistry, metal catalysts can facilitate the direct coupling of this compound with C-H bonds of various substrates. These reactions often proceed through a concerted metalation-deprotonation (CMD) pathway. nih.gov

In a typical palladium-catalyzed C-H sulfonylation, the catalyst coordinates to the substrate, followed by the cleavage of a C-H bond with the assistance of a base or an internal directing group. This forms a palladacycle intermediate. Subsequent reaction with this compound, likely through an oxidative pathway, leads to the formation of a high-valent palladium species which then undergoes reductive elimination to afford the sulfonated product.

The use of zinc sulfinate salts has been shown to be effective in the radical C-H functionalization of heterocycles, suggesting that the choice of the metal counter-ion can influence the reaction mechanism. rsc.org

Ligand exchange is a fundamental process in organometallic chemistry where one ligand in a complex is replaced by another. In the context of metal-catalyzed reactions of this compound, the nature of the ligands coordinated to the metal center significantly influences the catalyst's reactivity, stability, and selectivity.

The active catalytic species in sulfonation reactions using this compound is typically a low-valent transition metal complex, most commonly Pd(0) or Cu(I). The generation of this active species from a more stable precatalyst is a critical initiation step. For example, Pd(II) precatalysts can be reduced in situ to Pd(0) by various reagents in the reaction mixture.

Once formed, the catalytic species orchestrates the entire reaction sequence. In palladium-catalyzed reactions, the coordination of ligands, the oxidative state of the metal (Pd(0), Pd(II), and sometimes Pd(IV)), and the geometry of the intermediates all play a crucial role in determining the reaction outcome. For instance, copper catalysts have been found to be efficient for the synthesis of sodium alkyl sulfonates via the Strecker reaction. nih.gov

Experimental Mechanistic Elucidation Techniques

A variety of experimental techniques are employed to unravel the intricate mechanistic details of reactions involving this compound. These methods provide valuable insights into the reaction pathways, intermediates, and transition states.

Table 2: Experimental Techniques for Mechanistic Studies

| Technique | Information Gained |

| Kinetic Studies | Determination of reaction rates, rate laws, and the influence of reactant concentrations, providing insights into the rate-determining step. |

| Spectroscopic Methods (NMR, IR, UV-Vis) | Identification and characterization of starting materials, products, and reaction intermediates. In situ spectroscopic monitoring can track the evolution of species throughout the reaction. |

| Radical Trapping Experiments | Use of radical scavengers (e.g., TEMPO) to determine if a reaction proceeds through a radical pathway. Inhibition of the reaction in the presence of a scavenger is strong evidence for radical intermediates. nih.gov |

| Isotope Labeling Studies | Use of isotopically labeled substrates (e.g., with deuterium) to determine kinetic isotope effects (KIEs), which can help identify the rate-determining step and the nature of bond-breaking and bond-forming processes. |

| Computational Studies (DFT) | Theoretical modeling of reaction pathways, transition states, and intermediate structures to complement experimental findings and provide a deeper understanding of the reaction mechanism at a molecular level. |

| X-ray Crystallography | Determination of the solid-state structure of stable intermediates or catalyst complexes, providing precise information about bond lengths and angles. |

By employing a combination of these techniques, chemists can construct a detailed picture of the reaction mechanism, which is essential for optimizing reaction conditions and developing new synthetic methodologies based on the reactivity of this compound.

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the rate-determining step of a reaction and the nature of the transition state by examining the change in reaction rate upon isotopic substitution. libretexts.orgwikipedia.org A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. princeton.edu For reactions involving this compound, isotopic substitution at the sulfur atom (³⁴S), the chlorine atom (³⁷Cl), or atoms in the reacting partner can reveal their involvement in the slowest step of the reaction.

While specific KIE data for reactions of this compound are not extensively documented in publicly available literature, the principles can be illustrated with data from related systems. For instance, in nucleophilic substitution reactions at the sulfur center, a significant ³⁴S KIE would be expected if the C-S or S-O bond cleavage is rate-determining. Similarly, a ³⁷Cl KIE could elucidate the timing of C-Cl bond cleavage in reactions where the chlorophenyl group is displaced.

Table 1: Illustrative Kinetic Isotope Effects in Reactions of Related Organosulfur Compounds

| Reactant/Reaction | Isotopic Substitution | Observed KIE (k_light/k_heavy) | Implication |

| Alkyl Sulfonate Ester Hydrolysis | ¹⁸O in Sulfonyl Oxygen | 1.025 | Involvement of S-O bond in the transition state |

| Benzyl (B1604629) Chloride Solvolysis | ³⁷Cl | 1.008 | C-Cl bond breaking is part of the rate-determining step |

| Thiophenoxide Nucleophilic Attack | ³⁴S | 1.015 | S-atom is involved in the nucleophilic attack in the slow step |

This table is illustrative and based on typical values for related reactions to demonstrate the principles of KIE analysis.

The magnitude of the KIE can provide further details. A large primary KIE suggests a transition state where the bond to the isotope is significantly broken, whereas a smaller KIE may indicate a more reactant-like or product-like transition state. princeton.edu

Isotopic Labeling Experiments

Isotopic labeling is an indispensable technique for tracing the path of atoms throughout a chemical reaction, thereby distinguishing between possible mechanistic pathways. nih.gov In the context of this compound reactivity, labeling with isotopes such as ¹⁸O can elucidate the nucleophilic center of the sulfinate anion (sulfur vs. oxygen).

For example, in the esterification of sulfinic acids, the reaction could proceed through either sulfur or oxygen attack. By using an ¹⁸O-labeled alcohol, the position of the ¹⁸O in the resulting sulfinate ester product can be determined. If the reaction proceeds via oxygen attack from the sulfinate, the ¹⁸O from the alcohol would not be incorporated into the sulfonyl group of the ester. Conversely, if the reaction involves the formation of a sulfinic acid intermediate followed by esterification, the position of the label can provide definitive evidence for the reaction mechanism. libretexts.org

A study on the hydrolysis of ¹⁸O-labeled methyl benzenesulfinate demonstrated that under acidic conditions, isotope exchange with water occurred, suggesting a mechanism involving a water molecule attacking the protonated ester. rsc.org In contrast, under alkaline conditions, no isotope loss was observed, indicating a different mechanism that does not involve reversible addition of water to the sulfur atom. rsc.org

Table 2: Representative Data from an ¹⁸O Isotopic Labeling Study of Methyl Benzenesulfinate Hydrolysis

| Conditions | Initial ¹⁸O Content (%) | Recovered Ester ¹⁸O Content (%) | Observation |

| Acidic (HCl in aqueous dioxane) | 1.20 | 0.85 | Isotope exchange with H₂¹⁶O occurred |

| Alkaline (NaOH in aqueous ethanol) | 1.20 | 1.19 | No significant isotope exchange |

Data adapted from a study on methyl benzenesulfinate to illustrate the methodology. rsc.org

Such experiments with this compound could clarify whether it acts as a sulfur or oxygen nucleophile in various reactions, a fundamental aspect of its reactivity.

In Situ Spectroscopic Monitoring of Reaction Intermediates

The direct observation of reaction intermediates provides compelling evidence for a proposed reaction mechanism. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, when applied in situ (in the reaction mixture), can monitor the formation and consumption of species in real-time. osf.ioresearchgate.net

For reactions involving this compound, ¹H, ¹³C, and even ³³S NMR could potentially be used to track the progress of a reaction. For instance, in an oxidation reaction, one might observe the disappearance of the signals corresponding to the sulfinate and the appearance of new signals corresponding to the sulfonate product. More importantly, transient signals might be detected that correspond to short-lived intermediates, such as a sulfurane intermediate in a nucleophilic substitution reaction at the sulfur atom.

While specific in situ spectroscopic studies on this compound are not readily found, the general approach is widely used. For example, in the monitoring of esterification reactions, the appearance of the ester product and the consumption of the alcohol and acid starting materials can be quantitatively followed over time. osf.io This allows for the determination of reaction kinetics and can reveal the presence of any stable intermediates that accumulate during the reaction.

Table 3: Hypothetical In Situ ¹³C NMR Monitoring of the Oxidation of this compound

| Time (min) | Chemical Shift (ppm) - C1 (C-S) | Chemical Shift (ppm) - C1 (C-SO₂) | Species |

| 0 | 145.2 | - | This compound |

| 10 | 145.2 (decreasing) | 142.5 (appearing) | Mixture of reactant and product |

| 30 | 145.2 (minor) | 142.5 (major) | Mixture of reactant and product |

| 60 | - | 142.5 | Sodium 2-chlorobenzenesulfonate |

This table is a hypothetical representation of data that could be obtained from such an experiment, with chemical shifts estimated based on known values for similar compounds.

Computational and Theoretical Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach to experimental studies for investigating reaction mechanisms. DFT calculations can provide detailed information about the geometries and energies of reactants, products, transition states, and intermediates. nih.gov

Density Functional Theory (DFT) Calculations of Reaction Pathways

DFT calculations can be used to map out the potential energy surface of a reaction, providing a detailed, step-by-step energetic profile of the reaction pathway. arxiv.org For reactions of this compound, this would involve calculating the Gibbs free energy of all stationary points along the reaction coordinate.

For example, in a nucleophilic substitution reaction, DFT could be used to compare the energy profiles of a concerted Sₙ2-type mechanism versus a stepwise mechanism involving a sulfurane intermediate. The calculated activation barriers for each pathway would predict which is more favorable. Such calculations have been performed for related systems, for example, in the study of the reaction of methyl trifluoromethanesulfonate (B1224126) with N-heterocycles, where DFT was used to establish the mechanism and explain the observed solvent effects. unicamp.br

Prediction of Intermediates and Transition States

A key strength of DFT is its ability to predict the structures and energies of transient species like intermediates and transition states, which are often difficult or impossible to observe experimentally. arxiv.orgresearchgate.net For this compound, DFT could predict the geometry of a transition state for nucleophilic attack at the sulfur atom, providing information on the bond lengths and angles at the point of highest energy.

Transition state structures are characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. arxiv.org DFT calculations can locate these saddle points on the potential energy surface and calculate their energies, which correspond to the activation energy of the reaction step.

Table 4: Illustrative DFT-Calculated Relative Energies for a Hypothetical Reaction of an Arenesulfinate

| Species | Method/Basis Set | Relative Gibbs Free Energy (kcal/mol) |

| Reactants (Arenesulfinate + Electrophile) | B3LYP/6-31G(d) | 0.0 |

| Transition State 1 | B3LYP/6-31G(d) | +15.2 |

| Intermediate (Sulfurane) | B3LYP/6-31G(d) | +5.8 |

| Transition State 2 | B3LYP/6-31G(d) | +12.5 |

| Products | B3LYP/6-31G(d) | -10.3 |

This table is illustrative, showing the type of data that can be generated from DFT calculations of a reaction pathway.

Analysis of Electronic Structures and Reactivity Descriptors

DFT calculations also provide detailed information about the electronic structure of molecules, which can be used to understand and predict their reactivity. mdpi.com Reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and atomic charges, can identify the most reactive sites in a molecule. researchgate.net

For this compound, the HOMO would likely be localized on the sulfinate group, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, would indicate the most likely site for nucleophilic attack. An electrostatic potential map would visually show the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The electron-rich region around the sulfinate oxygens and sulfur would confirm their nucleophilic character. The effect of the ortho-chloro substituent on the electronic properties of the benzene ring can also be quantified.

Table 5: Calculated Electronic Properties for Substituted Benzenesulfinates (Illustrative)

| Substituent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| H | -5.8 | -0.5 | 5.3 |

| 4-CH₃ | -5.6 | -0.4 | 5.2 |

| 4-NO₂ | -6.2 | -1.1 | 5.1 |

| 2-Cl | -6.0 | -0.8 | 5.2 |

This is an illustrative table based on general trends observed for substituted aromatic compounds. mdpi.com Values are hypothetical and intended to demonstrate the type of data obtained.

These computational approaches, when combined with experimental data, provide a comprehensive understanding of the reactivity of this compound at a molecular level.

Formation of Organosulfur Compounds

The synthesis of organosulfur compounds is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. This compound serves as a valuable building block in this context, enabling the introduction of the 2-chlorobenzenesulfonyl group into a wide array of organic molecules.

Carbon-Sulfur (C-S) Bond Forming Reactions

The formation of carbon-sulfur bonds is a fundamental transformation for which this compound is a key reagent. It participates in reactions leading to the synthesis of various classes of sulfones and sulfides.

Sulfones are a class of organosulfur compounds characterized by a sulfonyl group connected to two carbon atoms. They are prevalent in medicinal chemistry and materials science. This compound is a common precursor for the synthesis of various types of sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones.

Vinyl Sulfones: While the synthesis of vinyl sulfones using sodium arylsulfinates is a well-established methodology, specific examples detailing the use of this compound are not extensively documented in readily available literature. Generally, the synthesis of vinyl sulfones can be achieved through the reaction of sodium arylsulfinates with various substrates such as vinyl halides, alkynes, or through elimination reactions of β-halosulfones. These reactions are often catalyzed by transition metals like copper or palladium.

Allyl Sulfones: The synthesis of allyl sulfones often involves the reaction of an allylic electrophile with a sulfinate salt. While general methods for the synthesis of allylic sulfones using sodium arylsulfinates are known, specific examples employing this compound are not prominently featured in the reviewed literature. These reactions can proceed through various mechanisms, including nucleophilic substitution or radical pathways.

β-Keto Sulfones: The synthesis of β-keto sulfones is a significant application of sodium sulfinates. A visible-light-induced, copper-catalyzed regiodivergent C(sp³)–sulfonylation of oxime esters with sodium sulfinates has been reported for the synthesis of β-keto sulfones. In this context, this compound has been successfully employed. rsc.org The reaction proceeds under mild conditions, utilizing blue-LED irradiation and a copper catalyst. rsc.org

Table 1: Synthesis of a β-Keto Sulfone using this compound rsc.org

| Substrate | Reagent | Catalyst | Solvent | Product | Yield |

| 1-phenylethan-1-one O-(4-(trifluoromethyl)benzoyl) oxime | This compound | Cu(BINAP)(MeCN)PF₆ | DMSO | 1-(2-((2-chlorophenyl)sulfonyl)phenyl)ethan-1-one | 85% |

The synthesis of sulfides using sodium sulfinates is less common than the synthesis of sulfones, as sulfinates are typically used as sulfonylating agents. However, under certain reductive conditions, it is conceivable that this compound could be used to generate a thiol or thiolate equivalent for the synthesis of sulfides. Specific, well-documented examples of this compound being directly used for the synthesis of sulfides are not prevalent in the surveyed literature.

Direct C-H sulfonylation is a powerful tool for the late-stage functionalization of complex molecules. A transition metal-free method for the dehydrogenative β-sulfonylation of tertiary cyclic amines has been developed using N-iodosuccinimide to facilitate regioselective oxidative sulfonylation. This methodology has been successfully applied using this compound to synthesize enaminyl sulfones. rsc.org

Table 2: Site-Selective C-H Sulfonylation using this compound rsc.org

| Substrate | Reagent | Promoter | Solvent | Product | Yield |

| 1-benzylpiperidine | This compound | N-iodosuccinimide | THF | 1-Benzyl-5-((2-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydropyridine | 63% |

The hydrosulfonylation of alkenes is a direct method for the synthesis of alkyl sulfones. This reaction typically involves the addition of a sulfonyl radical across the double bond, followed by hydrogen atom abstraction. While general methods for the hydrosulfonylation of alkenes using sodium arylsulfinates in the presence of a radical initiator or a photocatalyst are known, specific examples detailing the use of this compound are not widely reported in the available literature.

The regiodivergent sulfonylation of terminal olefins allows for the selective synthesis of either (E)-allylic sulfones or α-sulfonylmethyl styrenes from the same starting materials by tuning the reaction conditions. While this methodology has been demonstrated with various sodium sulfinates, specific examples employing this compound are not explicitly detailed in the prominent literature on this specific transformation. The reaction typically proceeds through the bromination of the olefin, followed by a dearomative rearrangement and subsequent nucleophilic substitution by the sulfinate.

Ring-Closing Sulfonylation

A significant application of this compound is in sulfonyl radical-triggered ring-closing reactions. rsc.org This strategy provides a powerful method for synthesizing complex heterocyclic structures containing a sulfonyl group. rsc.org

One notable example is the synthesis of 4-sulfonyl 2H-chromenes. In a reaction developed by Liang and co-workers, sodium sulfinates react with 2-propynolphenols under mild, trifluoroacetic acid (TFA)-promoted conditions. nih.gov The proposed mechanism involves the nucleophilic addition of the sulfinate to an allylene carbocation intermediate, which is then followed by a 6-endo-trig cyclization pathway to yield the desired 4-sulfonyl 2H-chromene products in moderate to high yields. nih.gov Similarly, copper-catalyzed ring-closing sulfonylation of 2-vinylbenzoic acids with sodium sulfinates has been employed to produce sulfonyl phthalide (B148349) derivatives. nih.gov These methods highlight the utility of this compound in creating complex, sulfur-containing cyclic systems from readily available starting materials.

Nitrogen-Sulfur (N-S) Bond Forming Reactions

The formation of nitrogen-sulfur (N-S) bonds is fundamental to the synthesis of sulfonamides, a class of compounds with immense importance in pharmaceuticals and agrochemicals. d-nb.infonih.gov this compound serves as a key building block in these transformations. rsc.org

Synthesis of Sulfonamides

Several methodologies have been developed for the synthesis of sulfonamides using sodium sulfinates. An efficient, metal-free approach involves the use of ammonium iodide (NH₄I) as a mediator. d-nb.infonih.gov This method demonstrates high tolerance for a wide range of functional groups on both aromatic and aliphatic amines, providing diverse sulfonamide products in good to excellent yields. d-nb.info The reaction is believed to proceed through the in-situ formation of a sulfonyl iodide intermediate, which then reacts with the amine to form the N-S bond. d-nb.infonih.gov

Furthermore, electrochemical methods offer an environmentally benign alternative. acs.orgnih.gov An electrochemical oxidative amination of sodium sulfinates can be performed in a simple undivided cell using a substoichiometric amount of NH₄I, which functions as both a redox catalyst and a supporting electrolyte, thus eliminating the need for additional salts or external chemical oxidants. acs.orgnih.govacs.org This protocol is compatible with primary amines, secondary amines, and even aqueous ammonia, showcasing its broad applicability and practicality for larger-scale synthesis. acs.orgacs.org Copper-catalyzed oxidative coupling reactions between sodium sulfinates and amines have also been reported as a convenient method for constructing sulfonamides. rsc.org

Sulfur-Sulfur (S-S) Bond Forming Reactions

The construction of sulfur-sulfur (S-S) bonds to form thiosulfonates is another important application of this compound. Thiosulfonates are valuable compounds in their own right, with documented biological activities, and they also serve as versatile intermediates in organic synthesis. rsc.orgresearchgate.net

Synthesis of Thiosulfonates

Multiple catalytic systems have been established for the synthesis of thiosulfonates from sodium sulfinates. Under aerobic conditions, the coupling of sodium sulfinates with thiols can be catalyzed by copper(I) iodide (CuI) or iron(III) chloride (FeCl₃) to afford a wide variety of symmetrical and unsymmetrical thiosulfonates in high yields. rsc.orgnih.govorganic-chemistry.org The iron-catalyzed method is particularly notable for using atmospheric oxygen as a green oxidant. organic-chemistry.org

Another effective approach is the boron trifluoride diethyl etherate (BF₃·OEt₂)-mediated radical disproportionate coupling of sodium sulfinates. nih.govnih.govacs.org This protocol allows for the preparation of both symmetrical and unsymmetrical thiosulfonates under mild conditions and proceeds via the formation of sulfinyl radicals that disproportionate into thiyl and sulfonyl radicals. nih.govacs.orgresearchgate.net Additionally, a reductive coupling of sodium sulfinates using acetyl chloride and a Hantzsch ester has been developed, which also proceeds through a radical mechanism under mild, catalyst-free conditions. thieme-connect.com

Table 1: Methodologies for the Synthesis of Thiosulfonates from Sodium Sulfinates

| Catalyst/Mediator | Coupling Partner | Key Features | Yield Range |

| CuI-Phen·H₂O | Thiols | Aerobic conditions, synthesis of symmetrical and unsymmetrical products. rsc.org | 40-96% nih.gov |

| FeCl₃ | Thiols | Aerobic conditions, inexpensive and non-toxic catalyst. rsc.orgorganic-chemistry.org | 83-96% nih.gov |

| BF₃·OEt₂ | Self-coupling/Cross-coupling | Metal-free, radical disproportionation mechanism, good functional group tolerance. nih.govacs.org | Moderate to excellent nih.gov |

| Acetyl Chloride / Hantzsch Ester | Self-coupling/Cross-coupling | Reductive coupling, catalyst-free, mild conditions. thieme-connect.com | Good to excellent thieme-connect.com |

Role as a Sulfonylating Agent

Across the applications described, the primary role of this compound is to act as a sulfonylating agent. rsc.orgrsc.org It serves as a stable, easy-to-handle solid precursor that, under specific reaction conditions, generates the highly reactive 2-chlorobenzenesulfonyl moiety (ArSO₂). rsc.orgresearchgate.net Depending on the reagents and catalysts employed, this can occur via the formation of a sulfonyl radical, a sulfonyl iodide intermediate, or through nucleophilic action of the sulfinate itself. rsc.orgd-nb.info

The versatility of sodium sulfinates allows them to participate as sulfonylating, sulfenylating, or sulfinylating reagents, but their most common application is for sulfonylation. rsc.orgrsc.org The introduction of the sulfonyl group is critical in many areas of chemistry, as it can significantly alter the biological and physical properties of a molecule. The development of sulfonyl radical-triggered cyclizations and multicomponent reactions has further expanded the toolkit available to synthetic chemists. rsc.orgrsc.org

Utilization in Cross-Coupling Methodologies

Beyond introducing the sulfonyl group, this compound can be utilized in cross-coupling reactions where the sulfinate group acts as a leaving group. This process, known as desulfinative or desulfinylative cross-coupling, provides an innovative pathway for forming new carbon-carbon bonds.

A prime example is the palladium-catalyzed desulfitative cross-coupling of sodium arylsulfinates with benzyl chlorides. nih.gov In this reaction, the sulfinate is used as an aryl source, extruding sulfur dioxide (SO₂) to form diarylmethanes in moderate to good yields. nih.gov This demonstrates a powerful application where the aryl component of the sulfinate, rather than the sulfur atom, is incorporated into the final product. Similarly, palladium catalysis enables the desulfinylative cross-coupling of heteroaromatic sulfinates with aryl halides, offering an efficient and environmentally favorable protocol for biaryl synthesis. nih.govoriprobe.com These methods showcase the dual reactivity of sodium sulfinates, acting not only as sulfonylating agents but also as effective arylating partners in modern catalysis.

Contributions to Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials, thereby enhancing efficiency and atom economy. nih.gov Sodium arylsulfinates, including this compound, have emerged as valuable components in such transformations.

One notable example is the three-component reaction involving arynes, sodium sulfinates, and aldehydes. This transformation provides a direct route to 2-sulfonyl benzyl alcohol derivatives. nih.gov In a typical reaction, an aryne precursor, an aldehyde, and a sodium arylsulfinate are reacted under mild conditions. Although specific examples utilizing this compound are not extensively documented in readily available literature, the general applicability of this reaction to a variety of sodium arenesulfinates suggests that this compound would be a viable substrate. nih.gov The resulting 2-(2-chlorophenylsulfonyl)benzyl alcohol derivatives are valuable intermediates that can be further functionalized.

Another area where sodium sulfinates participate in MCRs is in the synthesis of various sulfone-containing compounds. ua.esresearchgate.net These reactions often proceed through the generation of a sulfonyl radical or a sulfinate anion, which then engages with other components in the reaction mixture. nih.gov The presence of the electron-withdrawing chloro group on the benzene ring of this compound can influence the reactivity of the sulfinate and the subsequent stability of the intermediates, making it a useful tool for fine-tuning reaction outcomes.

| Reactants | Product Type | Potential Application |

| Aryne, Aldehyde, this compound | 2-(2-chlorophenylsulfonyl)benzyl alcohol | Building block for further synthesis |

| Alkene, Amine, this compound | β-amino sulfone | Pharmaceutical intermediate |

Synthesis of Advanced Intermediates

This compound serves as a crucial precursor for a variety of advanced chemical intermediates. Its ability to act as a source of the 2-chlorobenzenesulfonyl group makes it indispensable in the synthesis of sulfonyl fluorides, complex heterocycles, and intermediates for the pharmaceutical and dye industries.

Aryl sulfonyl fluorides are important synthetic intermediates, often favored over their sulfonyl chloride counterparts due to their greater stability and distinct reactivity. While direct conversion of this compound to 2-chlorobenzenesulfonyl fluoride (B91410) is not a commonly reported single-step transformation, the sulfinate is a key precursor to the corresponding sulfonyl chloride, which can then be converted to the sulfonyl fluoride.

The synthesis of 2-chlorobenzenesulfonyl chloride from this compound can be achieved through oxidation. This sulfonyl chloride can then undergo a halogen exchange reaction to yield 2-chlorobenzenesulfonyl fluoride. For instance, treatment with a fluoride source such as potassium fluoride can effect this transformation.

| Starting Material | Reagent(s) | Intermediate/Product |

| This compound | Oxidizing agent (e.g., SO₂Cl₂) | 2-Chlorobenzenesulfonyl chloride |

| 2-Chlorobenzenesulfonyl chloride | Fluorinating agent (e.g., KF) | 2-Chlorobenzenesulfonyl fluoride |

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that are prevalent in many biologically active molecules. The introduction of a sulfonyl group at the C3-position of the imidazo[1,2-a]pyridine (B132010) scaffold can significantly modulate its biological properties. Sodium arylsulfinates have been successfully employed in the three-component synthesis of 3-sulfonylmethyl imidazo[1,2-a]pyridines.

In a representative example, an iron-catalyzed three-component coupling reaction of an imidazo[1,2-a]pyridine, N,N-dimethylacetamide (as a one-carbon source), and a sodium sulfinate affords the desired 3-sulfonylmethyl imidazo[1,2-a]pyridine in good yield. While the literature often highlights the use of sodium p-toluenesulfinate, the methodology is generally tolerant of various substituents on the arylsulfinate. researchgate.net Therefore, this compound is expected to be a suitable coupling partner in this reaction, leading to the formation of 3-((2-chlorophenylsulfonyl)methyl)imidazo[1,2-a]pyridines. These compounds are valuable for further derivatization in drug discovery programs.

| Reactants | Catalyst | Product |

| Imidazo[1,2-a]pyridine, N,N-Dimethylacetamide, this compound | FeCl₃ | 3-((2-chlorophenylsulfonyl)methyl)imidazo[1,2-a]pyridine |

The sulfone functional group is a key structural motif in a multitude of approved pharmaceutical agents. nih.govresearchgate.netnih.gov The 2-chlorophenylsulfonyl group, in particular, can be found in various biologically active compounds. This compound, as a primary source for this moiety, plays a crucial role in the synthesis of such medicinal chemistry intermediates.

The synthesis of these intermediates often involves the reaction of this compound with a suitable electrophile to form a C-S bond, thereby installing the 2-chlorophenyl sulfone group. For example, the reaction with an alkyl halide or an epoxide can lead to the formation of alkyl or hydroxyalkyl 2-chlorophenyl sulfones, respectively. These intermediates can then be elaborated into more complex drug-like molecules. The presence of the chlorine atom on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final compound, such as metabolic stability and binding affinity to biological targets.

| Intermediate Type | Synthetic Route | Relevance |

| Alkyl 2-chlorophenyl sulfone | Reaction with alkyl halide | Scaffold for various drug candidates |

| Hydroxyalkyl 2-chlorophenyl sulfone | Reaction with epoxide | Precursor for more complex molecules |

| Aryl 2-chlorophenyl sulfone | Cross-coupling reaction | Core structure in many bioactive compounds |

In the realm of dye chemistry, sulfonic acid and sulfonate groups are frequently incorporated into dye structures to enhance water solubility and improve fiber affinity. While direct examples of the use of this compound in the final step of dye synthesis are not abundant in the literature, its role as a precursor to key intermediates is significant.

For instance, 2-chlorobenzenesulfonic acid and its derivatives, which can be prepared from this compound, are used in the synthesis of azo dyes. google.comgoogle.com Azo dyes are a major class of synthetic colorants used extensively in the textile industry. The synthesis typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. Aromatic sulfonic acids or their derivatives can be incorporated into either the diazo component or the coupling component. The presence of the chloro and sulfonyl groups can influence the final color of the dye and its fastness properties.

| Dye Class | Intermediate Derived from this compound | Role of Intermediate |

| Azo Dyes | 2-Chloro-aminobenzenesulfonic acid | Diazo component |

| Azo Dyes | Naphtholsulfonic acid derivative (via sulfonation) | Coupling component |

Advanced Analytical and Characterization Techniques for Sodium 2 Chlorobenzenesulfinate and Its Derivatives

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the detailed molecular-level investigation of Sodium 2-chlorobenzenesulfinate. These techniques provide insights into the electronic, vibrational, and nuclear environments within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on data from analogous structures, such as 2-chlorobenzoic acid and various substituted benzenesulfonamides. znaturforsch.comchemicalbook.comresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show a complex multiplet pattern for the four aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing nature of both the chlorine atom and the sulfinate group. The protons ortho and para to the chlorine atom are expected to be shifted downfield relative to benzene (B151609), as are the protons ortho to the sulfinate group. The aromatic region would likely span from 7.0 to 8.0 ppm in a solvent like DMSO-d₆. chemicalbook.comresearchgate.net

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, six distinct signals are expected for the aromatic carbons. The carbon atom bonded to the chlorine (C2) and the carbon atom bonded to the sulfur (C1) would be significantly influenced. The C1 carbon is expected to appear in the range of 140-150 ppm, while the C2 carbon would be deshielded to around 130-135 ppm. The remaining four carbon signals would appear in the typical aromatic region of 120-140 ppm. chemicalbook.comchemicalbook.com The presence of quaternary carbons, like C1 and C2, may result in signals of lower intensity.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |

| H3 | 7.20 - 7.40 | - | Expected to be a triplet or doublet of doublets. |

| H4 | 7.40 - 7.60 | - | Expected to be a triplet or doublet of doublets. |

| H5 | 7.30 - 7.50 | - | Expected to be a triplet or doublet of doublets. |

| H6 | 7.70 - 7.90 | - | Expected to be a doublet, deshielded by the adjacent sulfinate group. |

| C1 | - | 145 - 150 | Carbon attached to the sulfinate group. |

| C2 | - | 130 - 135 | Carbon attached to the chlorine atom. |

| C3 | - | 127 - 130 | |

| C4 | - | 132 - 135 | |

| C5 | - | 125 - 128 | |

| C6 | - | 130 - 133 |

Note: Predicted values are based on analysis of related compounds and may vary with solvent and experimental conditions.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, key absorption bands are expected that correspond to the sulfinate group, the carbon-chlorine bond, and the substituted benzene ring. nih.govontosight.ainjit.edu

The most prominent features in the IR spectrum would be the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfinate group, typically appearing in the region of 1050-1200 cm⁻¹. The C-Cl stretching vibration is expected in the 700-800 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring will produce a series of bands between 1400 and 1600 cm⁻¹. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern. znaturforsch.com

Interactive Data Table: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium to Weak |

| S=O Asymmetric Stretch | 1150 - 1200 | Strong |

| S=O Symmetric Stretch | 1050 - 1100 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-Cl Stretch | 700 - 800 | Strong |

| Aromatic C-H Out-of-plane Bend | 750 - 850 | Strong |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. For this compound, the molecular ion peak would be expected, and its exact mass can be determined with high precision using High-Resolution Mass Spectrometry (HRMS).

The fragmentation of aromatic sulfinates and related sulfonamides has been studied, and key fragmentation pathways have been identified. cdnsciencepub.comresearchgate.netnih.gov A characteristic fragmentation for aromatic sulfonyl compounds is the elimination of sulfur dioxide (SO₂), a neutral loss of 64 Da. Research has shown that electron-withdrawing substituents, such as a chlorine atom in the ortho position, can facilitate this SO₂ extrusion. nih.gov Other expected fragments would arise from the cleavage of the C-S bond and fragmentation of the aromatic ring. The presence of chlorine would be evident from the isotopic pattern of chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formation Pathway |

| 198 | [C₆H₄ClSO₂Na]⁺ | Molecular Ion (as sodium adduct) |

| 175 | [C₆H₄ClSO₂]⁻ | Anion in negative ion mode |

| 111 | [C₆H₄Cl]⁺ | Loss of SO₂ from the cation |

| 111/113 | [C₆H₄Cl]⁻ | Loss of SO₂ from the anion |

| 75 | [C₆H₃]⁺ | Loss of Cl and subsequent fragmentation |

Note: Fragmentation patterns can be highly dependent on the ionization method and collision energy.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions due to π-π* transitions in the benzene ring. dntb.gov.uaoptica.orgnist.govup.ac.za

The benzene ring itself has characteristic absorption bands. Substitution on the ring with chromophores and auxochromes, such as the chloro and sulfinate groups, causes shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands. For this compound, the primary absorption bands are expected to be red-shifted compared to unsubstituted benzene due to the extension of the conjugated system by the substituents. up.ac.za The spectrum, likely recorded in a polar solvent like ethanol (B145695) or water, would be expected to show absorption maxima in the 220-280 nm range.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) | Solvent |

| Primary Band (π → π) | ~220 - 240 | Ethanol/Water |

| Secondary Band (π → π) | ~260 - 280 | Ethanol/Water |

Crystallographic Analysis

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

Interactive Data Table: Crystallographic Data for the Analogous Sodium N-bromo-2-chlorobenzenesulfonamidate sesquihydrate nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 11.200 (2) |

| b (Å) | 6.728 (1) |

| c (Å) | 28.304 (3) |

| β (°) | 100.94 (1) |

| Volume (ų) | 2094.0 (5) |

| Z | 8 |

This data for a related compound suggests the type of crystallographic information that would be obtained for this compound.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives from complex mixtures. These methods are predicated on the differential partitioning of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally labile compounds like sulfinate salts. For this compound, reversed-phase HPLC is commonly employed. In this mode, a non-polar stationary phase, such as octadecylsilica gel (C18), is used with a polar mobile phase.

The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. The composition of the mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), is critical. researchgate.net Adjusting the ratio of the organic modifier allows for the control of the retention time of the compound. For ionic species such as benzenesulfonic acids and their salts, the addition of salts or buffers to the mobile phase can improve peak shape and separation selectivity. researchgate.net For instance, methods for analyzing related compounds like Sodium 2-formylbenzenesulfonate utilize a mobile phase containing acetonitrile, water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Detection is commonly achieved using a UV detector, as the benzene ring in the molecule absorbs ultraviolet light.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% Phosphoric or Formic Acid) sielc.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~220-254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to their low volatility and ionic nature, sulfinate salts like this compound are not directly amenable to GC analysis. They are thermally unstable and would decompose at the high temperatures used in the GC injector and column.

Therefore, to analyze these compounds using GC, a derivatization step is necessary. This process converts the non-volatile salt into a more volatile and thermally stable derivative. For instance, the sulfinate could be converted to a sulfonyl ester. The resulting derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov The choice of column is critical, with capillary columns like a DB-CAM or HP-INNOWAX being suitable for separating such derivatives. mdpi.comnih.gov

| Parameter | Typical Condition |

|---|---|

| Derivatization Agent | Alkylating agent (e.g., for ester formation) |

| Column | Capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) mdpi.com |

| Carrier Gas | Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min) mdpi.com |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient, e.g., initial hold at 70°C, ramp to 280°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) nih.gov |

Electrochemical Characterization

Electrochemical methods provide valuable insights into the redox properties of molecules. For this compound and its derivatives, these techniques can elucidate electron transfer processes, which are fundamental to many of their chemical reactions. rsc.org

Cyclic Voltammetry (CV) for Redox Potential Determination